molecular formula C12H14ClF2NO2 B12502009 2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12502009
M. Wt: 277.69 g/mol
InChI Key: YEJFDSBCFZCUFF-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring provides structural rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride
  • 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
  • Pyrrolidine-2-carboxamide derivatives

Uniqueness

2-[(3,4-Difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical and biological properties. This positioning can affect the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFDSBCFZCUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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